Herbertenediol
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Overview
Description
Herbertenediol is a natural product found in Herbertus, Herbertus aduncus, and other organisms with data available.
Scientific Research Applications
1. Synthesis Methods
- Herbertenediol, a herbertane-type sesquiterpene, has been synthesized using novel chemical methods. The synthesis of this compound involves a Suzuki cross-coupling reaction and a [2,3]-sigmatropic Still–Wittig rearrangement as key steps (Abad et al., 2001). Another approach includes oxidative phenolic coupling of partially protected derivatives of this compound (Bringmann et al., 1999). Additional synthesis methodologies involve intramolecular Heck reactions and oxidative coupling (Fukuyama et al., 2001).
2. Neuroprotective Potential
- This compound has been explored for its neuroprotective effects. Studies have shown that mastigophorenes A and B, derived from this compound, exhibit significant neuroprotective activity in primary cultures of fetal rat cortical neurons (Fukuyama et al., 2001).
3. Biological Activities
- This compound has been identified in studies focusing on the cytotoxic, radical scavenging, and antimicrobial activities of sesquiterpenoids. It has shown notable activity against certain cell lines and microorganisms (Komala et al., 2010). Additionally, the inhibition of lipopolysaccharide-induced inducible nitric oxide synthase (iNOS) by this compound suggests its potential anti-inflammatory properties (Harinantenaina et al., 2007).
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H22O2/c1-10-8-11(13(17)12(16)9-10)15(4)7-5-6-14(15,2)3/h8-9,16-17H,5-7H2,1-4H3/t15-/m1/s1 |
InChI Key |
GPNWEPCCGRBHED-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O)O)[C@]2(CCCC2(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)C2(CCCC2(C)C)C |
Synonyms |
herbertenediol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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